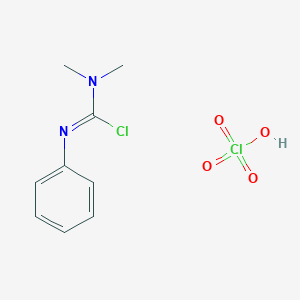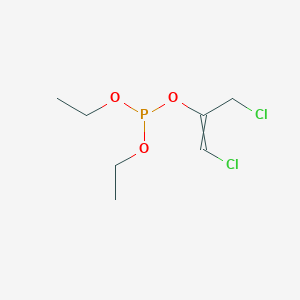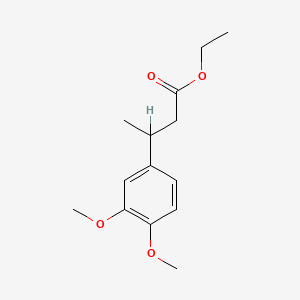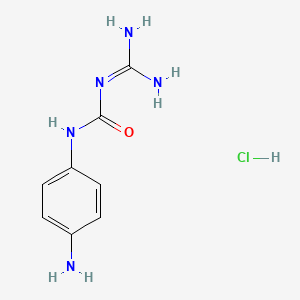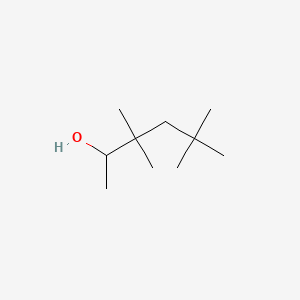
3,3,5,5-Tetramethylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethylhexan-2-ol: is an organic compound with the molecular formula C10H22O . It is a secondary alcohol characterized by the presence of four methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylhexan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3,3,5,5-tetramethylhexan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the ketone precursor. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,5,5-Tetramethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,3,5,5-tetramethylhexan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 3,3,5,5-Tetramethylhexan-2-one.
Reduction: this compound.
Substitution: 3,3,5,5-Tetramethylhexyl chloride.
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving alcohols.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-tetramethylhexan-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
3,3,5,5-Trimethylhexan-2-ol: Similar in structure but with one less methyl group.
3,3,5,5-Tetramethylhexan-1-ol: An isomer with the hydroxyl group at a different position.
3,5,5-Trimethylhexan-1-ol: Another related compound with fewer methyl groups.
Uniqueness: 3,3,5,5-Tetramethylhexan-2-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propiedades
Número CAS |
66256-69-7 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethylhexan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(11)10(5,6)7-9(2,3)4/h8,11H,7H2,1-6H3 |
Clave InChI |
USWOQOMRDCYQMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


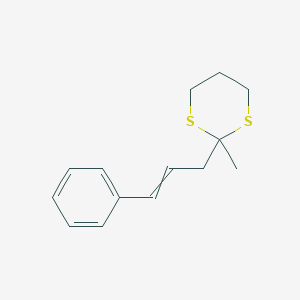
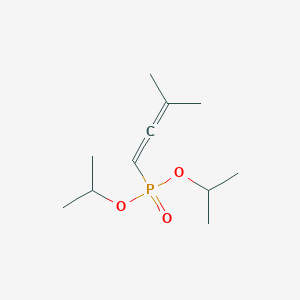
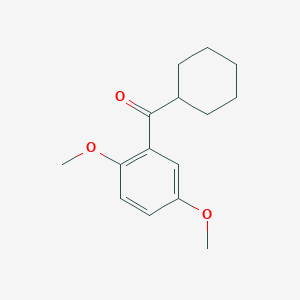


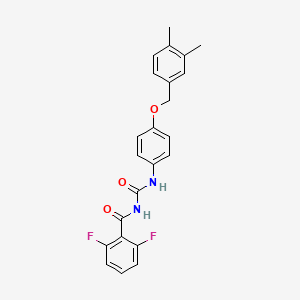

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
